molecular formula C20H12ClNO4S B411123 N-(4-chlorophenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide CAS No. 333310-91-1

N-(4-chlorophenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide

Cat. No.: B411123
CAS No.: 333310-91-1
M. Wt: 397.8g/mol
InChI Key: PKOFORSQGWYQOX-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide is an organic compound that belongs to the class of anthracene derivatives This compound is characterized by the presence of a 4-chlorophenyl group attached to the nitrogen atom of a sulfonamide moiety, which is further connected to a 9,10-dioxo-9,10-dihydroanthracene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide typically involves the reaction of 9,10-anthraquinone with 4-chlorophenylsulfonamide under specific conditions. One common method includes the use of a suitable solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced anthracene derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the anthracene ring or the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroanthracene compounds. Substitution reactions can result in various substituted anthracene derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-9,10-dioxo-9,10-dihydroanthracene: Lacks the sulfonamide group.

    9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide: Lacks the 4-chlorophenyl group.

    N-(4-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide: Contains a methyl group instead of a chlorine atom on the phenyl ring.

Uniqueness

N-(4-chlorophenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide is unique due to the presence of both the 4-chlorophenyl and sulfonamide groups, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

N-(4-chlorophenyl)-9,10-dioxoanthracene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClNO4S/c21-12-8-10-13(11-9-12)22-27(25,26)17-7-3-6-16-18(17)20(24)15-5-2-1-4-14(15)19(16)23/h1-11,22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOFORSQGWYQOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)NC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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